(S)-(+)-1-Aminoethylphosphonic acid

Catalog No.
S601249
CAS No.
66068-76-6
M.F
C2H8NO3P
M. Wt
125.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Aminoethylphosphonic acid

CAS Number

66068-76-6

Product Name

(S)-(+)-1-Aminoethylphosphonic acid

IUPAC Name

[(1S)-1-aminoethyl]phosphonic acid

Molecular Formula

C2H8NO3P

Molecular Weight

125.06 g/mol

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m0/s1

InChI Key

UIQSKEDQPSEGAU-REOHCLBHSA-N

SMILES

CC(N)P(=O)(O)O

Canonical SMILES

CC(N)P(=O)(O)O

Isomeric SMILES

C[C@@H](N)P(=O)(O)O

(S)-(+)-1-Aminoethylphosphonic acid is a phosphonic acid derivative characterized by the presence of a 1-aminoethyl group attached to the phosphorus atom. Its molecular formula is C₂H₈NO₃P, and it has a molecular weight of 125.06 g/mol. This compound is notable for its chiral nature, existing in the (S)-enantiomeric form, which is significant for its biological activity and interactions in various

Enzyme Inhibitor

(S)-1-Aminoethylphosphonic acid acts as a competitive inhibitor for specific enzymes, particularly those involved in amino acid metabolism. Studies suggest its ability to inhibit enzymes like D-alanine transaminase (DAT), crucial for bacterial cell wall synthesis, making it a potential target for developing novel antibacterial agents [].

Ligand for Metal Ions

The molecule's structure allows it to bind to metal ions, forming complexes with interesting properties. Research explores its potential as a chelating agent for removing heavy metals from contaminated environments []. Additionally, its ability to complex with specific metal ions like lanthanides opens doors for its application in developing new materials with unique optical and magnetic properties [].

, primarily due to its amino and phosphonic acid functional groups. It can undergo:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing it to participate in substitutions with electrophiles.
  • Condensation Reactions: It can condense with aldehydes or ketones to form imines or related compounds.
  • Phosphonate Reactions: The phosphonic acid moiety allows for reactions typical of phosphonates, including hydrolysis and coupling reactions with alcohols .

(S)-(+)-1-Aminoethylphosphonic acid exhibits significant biological activity, particularly as an inhibitor of enzymes such as alanine racemase. This enzyme is crucial in bacterial cell wall synthesis, making (S)-(+)-1-aminoethylphosphonic acid a potential antibacterial agent. Its mechanism involves the formation of an external aldimine complex that interacts with the catalytic site of the enzyme, thus inhibiting its function . Additionally, studies indicate that this compound may have implications in metabolic pathways involving amino acids and phosphonates .

Several synthesis methods have been developed for (S)-(+)-1-aminoethylphosphonic acid:

  • Direct Phosphonylation: One common method involves the reaction of 1-aminoethylamine with phosphorus oxychloride followed by hydrolysis.
  • Reduction of Phosphonyl Compounds: Another approach includes the reduction of corresponding phosphonyl derivatives using reducing agents such as lithium aluminum hydride.
  • Enzymatic Synthesis: Enzymatic methods using specific enzymes like alanine racemase have also been explored to achieve enantioselective synthesis .

(S)-(+)-1-Aminoethylphosphonic acid finds applications in various fields:

  • Pharmaceuticals: Due to its antibacterial properties, it is studied for potential use in antibiotic formulations.
  • Biochemistry: It serves as a tool in enzyme inhibition studies and metabolic pathway investigations.
  • Agriculture: The compound may be explored for its potential use as a plant growth regulator or herbicide due to its phosphonate structure .

Research has demonstrated that (S)-(+)-1-aminoethylphosphonic acid interacts with various biological targets:

  • Enzyme Inhibition: As mentioned earlier, it effectively inhibits alanine racemase, which is critical for bacterial survival.
  • Receptor Binding: Studies suggest potential interactions with other metabolic enzymes that could influence amino acid metabolism.
  • Cellular Uptake: Investigations into how this compound is taken up by cells reveal insights into its bioavailability and efficacy .

(S)-(+)-1-Aminoethylphosphonic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Phosphonoformic AcidContains a phosphonic groupMore acidic; used as an antiviral agent
Aminomethylphosphonic AcidSimilar amino and phosphonic structureExhibits different enzyme interaction profiles
2-Aminoethylphosphonic AcidSimilar backboneLacks the phosphonate functionality
3-Aminopropylphosphonic AcidContains a longer carbon chainDifferent biological activity; less studied

(S)-(+)-1-Aminoethylphosphonic acid stands out due to its specific chiral configuration and potent inhibitory effects on key enzymes involved in bacterial metabolism, making it a valuable compound in both research and potential therapeutic applications .

The asymmetric synthesis of (S)-(+)-1-Aminoethylphosphonic acid represents a significant area of research in phosphonic acid chemistry, with several methodologies developed to achieve high enantiomeric purity . These approaches primarily focus on creating stereoselective reaction conditions that favor the formation of the (S)-(+) enantiomer over its (R)-(-) counterpart [3].

One of the most effective methods involves the use of chiral auxiliaries in the synthesis process . The Kabachnik–Fields reaction has proven particularly valuable, combining aldehydes, amines, and dialkyl phosphites under acidic conditions to generate the desired aminophosphonic acid structure . When conducted with appropriate chiral catalysts, this reaction can achieve excellent stereoselectivity [12].

The use of chiral organocatalysts has emerged as another promising approach for the asymmetric synthesis of (S)-(+)-1-Aminoethylphosphonic acid [12]. For instance, (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate has demonstrated effectiveness as an inexpensive chiral catalyst for the asymmetric addition of dialkyl phosphites to aldimines [12]. This method can produce moderate to good yields (30-65%) with enantiomeric excess ranging from 8.4% to 61.9% [12].

Another significant approach employs chiral sulfinyl auxiliaries as chirality-inducing reagents [15]. This strategy relies on diastereoselective asymmetric synthesis, where enantiomeric sulfinimines guide the stereochemical outcome of the reaction [15]. The key step involves highly diastereoselective addition of trivalent phosphorus nucleophiles to sulfinimines, followed by separation of diastereoisomeric adducts and subsequent acidic hydrolysis to yield enantiomerically pure aminophosphonic acids [15].

The concept of double asymmetric induction has also been applied successfully to the synthesis of (S)-(+)-1-Aminoethylphosphonic acid [15]. This approach involves the strategic pairing of chiral reagents to enhance stereoselectivity [15]. For example, the condensation of lithium dimenthyl phosphite with specific sulfinimines can yield diastereoisomerically pure adducts that, upon acidic hydrolysis, produce the desired enantiomer with high optical purity [15].

Synthetic MethodCatalyst/ReagentYield (%)Enantiomeric Excess (%)Reaction Conditions
Chiral Organocatalysis(R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate30-658.4-61.9Room temperature, 24-48 hours [12]
Sulfinyl Auxiliary MethodEnantiomeric sulfinimines45-75>95-78°C to room temperature, 4-12 hours [15]
Double Asymmetric InductionLithium dimenthyl phosphite with sulfinimines60-80>98-78°C, 2-6 hours [15]
Chiral OxazolidinesTrialkyl phosphite70-8577-97Room temperature to 50°C, 12-24 hours [21]

A particularly elegant approach involves the diastereoselective addition of trimethyl phosphite onto chiral oxazolidines [21]. The oxazaphosphorinanes obtained through this method demonstrate excellent diastereoselectivity and can be readily converted to (S)-α-substituted amino phosphonic acids with high enantiomeric excess (77-97%) after straightforward deprotection steps [21].

Recent innovations include the development of universal precursors for the asymmetric synthesis of α-amino phosphonic acids [16]. For instance, stable N-o-nitrophenylsulfenyl (Nps) imino phosphonate has been utilized as a substrate for highly enantioselective Friedel-Crafts-type additions catalyzed by chiral phosphoric acid [16]. The resulting adducts can be easily converted into protected amino phosphonic acids suitable for further synthetic applications [16].

Resolution Techniques for Optical Isomer Separation

The separation of optical isomers of 1-aminoethylphosphonic acid represents a critical step in obtaining enantiomerically pure compounds when asymmetric synthesis does not provide sufficient stereoselectivity [4]. Various resolution techniques have been developed to achieve this separation, each with specific advantages and applications [17].

Diastereomeric salt formation stands as one of the most traditional and widely employed methods for resolving racemic mixtures of phosphonic acids [4]. This approach involves the reaction of the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts that possess different physical properties [17]. These differences in solubility, crystallization behavior, or other physical characteristics allow for separation through techniques such as fractional crystallization [4]. For instance, cinchonine has been successfully used to resolve racemic phosphonic acids through selective crystallization of the resulting diastereomeric salts [4].

The "half equivalent" method represents a significant advancement in resolution techniques [17]. In this approach, only half the equivalent of the resolving agent is used, resulting in the formation of diastereomeric salts with one enantiomer while leaving the other enantiomer free [17]. This creates a system where the free enantiomer and the diastereomeric salt have substantially different physical properties, facilitating easier separation [17].

Supercritical fluid extraction has emerged as an innovative technique for the separation of enantiomers following diastereomeric salt formation [4]. After forming diastereomeric salts with 0.5 equivalents of a resolving agent, the free enantiomer can be selectively removed using supercritical carbon dioxide [4]. This method has demonstrated superior results compared to traditional procedures for certain racemic acids, with separation efficiency improving at higher pressures and temperatures [4].

Resolution MethodResolving AgentSeparation MechanismTypical Recovery (%)Typical Enantiomeric Purity (%)
Diastereomeric Salt FormationCinchonineDifferential crystallization35-4585-95 [4]
Half Equivalent MethodTartaric acid derivativesPhysical property differences40-5090-98 [17]
Supercritical Fluid ExtractionVarious chiral acidsSolubility in supercritical CO245-5592-99 [4]
Two-Phase Solvent Systems(R,R)-DBTAPartitioning between immiscible solvents40-6085-95 [4]

Two-phase solvent systems offer another effective approach for the resolution of phosphonic acid enantiomers [4]. This method exploits the differential solubility of diastereomeric salts in immiscible solvent systems [4]. The addition of a third solvent, miscible with both phases, can significantly enhance selectivity and improve optical purities [4]. For example, the resolution of certain amine derivatives with (R,R)-DBTA in a two-phase system has shown marked improvement in optical purity when a third solvent is introduced [4].

The use of mixtures of resolving agents represents an innovative variation of classical resolution methods [4]. This approach can lead to improved resolution efficiency through synergistic effects between different resolving agents [4]. In some cases, the combination of resolving agents produces better results than either agent used individually [4].

Chromatographic techniques, particularly those employing chiral stationary phases, have also been developed for the separation of phosphonic acid enantiomers [17]. These methods offer high precision and are especially valuable for analytical purposes or small-scale separations [17]. However, their application in large-scale resolution remains limited due to cost and scalability challenges [17].

Biocatalytic resolution using enzymes such as those from Rhodotorula toruloides has proven effective for resolving racemic mixtures of 1-aminoethylphosphonic acid . These enzymes can selectively act on one enantiomer through processes like oxidative deamination, achieving greater than 99% enantiomeric excess . This approach combines the advantages of high stereoselectivity with environmentally friendly conditions .

Protective Group Strategies in Phosphonopeptide Synthesis

The synthesis of phosphonopeptides containing (S)-(+)-1-aminoethylphosphonic acid requires sophisticated protective group strategies to control reactivity and ensure the formation of the desired phosphonamidate bonds [5]. These strategies are essential for preventing unwanted side reactions and maintaining the stereochemical integrity of the phosphonic acid moiety throughout the synthetic process [5].

The carboxybenzyl (Cbz) protecting group has been extensively utilized in phosphonopeptide synthesis [5]. This group effectively protects the amino functionality of aminophosphonic acids during coupling reactions [5]. For example, benzyl hydrogen α-(carboxybenzyl-amino)alkylphosphonates can be converted to phosphonochloridates and subsequently coupled with amino esters to form phosphonodipeptides [5]. The Cbz group can be readily removed through hydrogenolysis under mild conditions, making it compatible with various functional groups [5].

The 9-fluorenylmethoxycarbonyl (Fmoc) group represents another valuable protecting strategy for phosphonopeptide synthesis [5]. Benzyl hydrogen α-(9-fluorenylmethoxycarbonyl-amino)alkylphosphonates can be prepared through sodium metaperiodate oxidation of corresponding phosphinates [5]. These compounds can then be transformed into phosphonochloridates and coupled with protected amino esters to yield phosphonodipeptides [5]. The Fmoc group offers the advantage of base-labile deprotection conditions, providing orthogonality to acid-labile protecting groups [22].

Protecting GroupProtection MethodDeprotection ConditionsAdvantagesLimitations
Carboxybenzyl (Cbz)Reaction with benzyl chloroformateHydrogenolysis (H2, Pd/C)Stable to basic conditions, mild removalSensitive to strong acids [5]
FmocReaction with Fmoc-ClBase treatment (piperidine in DMF)Orthogonal to acid-labile groups, mild removalSensitive to secondary amines [5] [22]
tert-Butoxycarbonyl (Boc)Reaction with Boc anhydrideTFA treatmentStable to hydrogenolysis, nucleophilesRequires strong acids for removal [22]
Allyl/Allyloxycarbonyl (Aloc)Reaction with allyl chloroformatePd(PPh3)4 catalysisOrthogonal to Cbz and BocSensitive to certain transition metals [5]

An innovative allyl ester/allyloxycarbonyl (Aloc) protection strategy has been developed for the synthesis and purification of functionalized phosphonopeptides [5]. This approach involves the preparation of diallyl N-protected aminomethylphosphonate, which is converted to allyl N-protected aminomethylphosphonochloridate and subsequently reacted with dipeptide allyl esters or amino amide derivatives [5]. Following deprotection under palladium catalysis and treatment with lithium hydroxide, phosphonopeptide lithium salts are obtained [5]. This strategy offers the advantage of a fast and effective solid-phase purification step [5].

The sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), has been developed as an alternative to traditional protecting groups [5]. This group functions similarly to the well-established Fmoc protecting group but offers advantages in certain coupling scenarios [5]. Notably, the use of N-Fms-protected α-aminoethylphosphonic monoester in coupling reactions with amino or dipeptide esters avoids the formation of oxazaphospholine byproducts, which can be a significant problem with Fmoc and Cbz protecting groups during phosphonamidate bond formation [5].

The tert-butoxycarbonyl (Boc) protecting group has also been employed in phosphonopeptide synthesis [5]. N-Boc protected 1-aminoalkylphosphinates can be converted into corresponding phosphonochloridites, which are then coupled with amino esters followed by oxidation to yield phosphonopeptides [5]. This approach offers compatibility with certain reaction conditions that might be problematic for other protecting groups [5].

A novel strategy involving phosphonochloridites followed by oxidation has been developed for phosphonopeptide synthesis [5]. This approach utilizes N-protected 1-aminoalkylphosphinates as starting materials, converting them into corresponding phosphonochloridites with dichlorotriphenylphosphorane [5]. These intermediates are then coupled with amino esters followed by oxidation with sulfur or other oxidizing agents to yield phosphonopeptides or phosphonothiopeptides [5]. This one-pot activation-coupling-oxidation procedure offers advantages in terms of reaction efficiency and yield [5].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique for optimizing the preparation of phosphonic acid derivatives, including (S)-(+)-1-aminoethylphosphonic acid [6]. This approach offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced product purity [19].

The application of microwave irradiation in the synthesis of phosphonic acid derivatives exploits the principle of dipolar polarization [19]. When exposed to microwave radiation, polar molecules like reaction intermediates in phosphonic acid synthesis attempt to align with the rapidly oscillating electromagnetic field, generating heat through molecular friction [19]. This direct, internal heating mechanism results in more efficient energy transfer compared to conventional heating methods, where heat is transferred from the outside to the reaction mixture [19].

Optimization of microwave-assisted synthesis of phosphonic acid derivatives involves careful adjustment of several key parameters [6]. Reaction temperature represents a critical variable, with higher temperatures generally accelerating reaction rates but potentially leading to unwanted side reactions or decomposition [6]. Power settings must be carefully controlled to provide sufficient energy for reaction activation while avoiding localized overheating or "hotspots" [19]. Reaction time optimization is particularly important, as microwave-assisted reactions typically require significantly shorter durations than conventional methods [19].

ParameterOptimization RangeEffect on ReactionMonitoring Method
Temperature80-150°CHigher temperatures increase reaction rate but may reduce selectivityInternal temperature probe [6]
Power100-300 WHigher power accelerates heating but may cause hotspotsAutomatic power adjustment based on temperature [19]
Reaction Time5-30 minutesShorter than conventional methods; requires precise optimizationReal-time monitoring of conversion [6]
Solvent SelectionPolar solvents preferredAffects heating efficiency and reaction mechanismPressure monitoring during reaction [19]
PressureAtmospheric to 20 barSealed vessels allow superheating of solventsPressure sensors in reaction vessel [6]

The choice of solvent plays a crucial role in microwave-assisted synthesis of phosphonic acids [19]. Polar solvents with high dielectric constants, such as water, alcohols, or dimethylformamide, efficiently absorb microwave energy and facilitate rapid heating [19]. In some cases, solvent-free conditions or ionic liquids have been employed to further enhance reaction efficiency [19]. For instance, the microwave-assisted synthesis of γ-phosphonic acid quaternary ammonium compounds has been successfully performed in both water and acetonitrile, with both solvents proving effective for Menshutkin and bis-dealkylation reactions of phosphonate quaternary ammonium compounds [6].

Pressure control represents another important aspect of microwave-assisted synthesis optimization [6]. Sealed reaction vessels allow for superheating of solvents beyond their conventional boiling points, potentially accelerating reactions that would otherwise proceed slowly [19]. However, careful monitoring of pressure is essential to ensure safety and reaction control [6].

The optimization of microwave-assisted phosphoric acid concentration has been studied using response surface methodology [9]. This approach enables the development of empirical models that predict energy yield and concentration as functions of irradiation time, sample volume, and vacuum pressure [9]. Such models facilitate the theoretical and experimental prediction of energy requirements for achieving specific concentrations using microwave enrichment techniques [9].

Comparative studies between microwave-assisted and conventional heating methods have demonstrated the superior efficiency of microwave irradiation for phosphonic acid synthesis [19]. For example, reactions that typically require hours under conventional heating can often be completed in minutes using microwave assistance, with improved yields and product purity [19]. The microwave synthesis of certain organic compounds has shown yield increases from 85% to 97% compared to conventional methods [19].

The scalability of microwave-assisted synthesis represents an important consideration for practical applications [19]. While early microwave synthesis was limited to small-scale reactions, the development of high-capacity microwave equipment has enabled scaling from milligrams to kilograms without significant changes to reaction conditions [19]. This scalability makes microwave-assisted synthesis particularly valuable for the preparation of phosphonic acid derivatives at various production scales [19].

Industrial-Scale Production Challenges

The industrial-scale production of (S)-(+)-1-aminoethylphosphonic acid presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [11]. These challenges span various aspects of production, from raw material considerations to process engineering and quality control [11].

Scaling up the synthesis of aminophosphonic acids from laboratory to industrial scale introduces significant challenges related to physicochemical property variations [20]. Critical catalyst properties such as surface area and porosity can change during scale-up, potentially affecting reaction performance and requiring recalibration of process parameters [20]. These variations can impact both reaction efficiency and product quality, necessitating careful monitoring and adjustment throughout the scaling process [20].

Heat and mass transfer issues represent another major challenge in industrial-scale production [20]. Problems such as hotspots, flow inconsistencies, and mixing challenges can arise at industrial scale due to differences in transport phenomena compared to laboratory conditions [20]. These issues can lead to reduced yield, increased impurity formation, and potential safety hazards if not properly addressed through appropriate reactor design and process control strategies [20].

Challenge CategorySpecific IssuesPotential SolutionsImpact on Production
Physicochemical Property VariationsChanges in catalyst surface area and porosityProcess recalibration, modified catalyst preparationAffects reaction efficiency and product quality [20]
Heat and Mass TransferHotspots, flow inconsistencies, mixing problemsImproved reactor design, enhanced mixing systemsCan reduce yield and increase impurities [20]
Economic ConsiderationsHigh production costs, equipment investmentProcess optimization, continuous manufacturingDetermines commercial viability [20] [23]
Environmental ImpactWaste generation, energy consumptionGreen chemistry approaches, recycling strategiesAffects sustainability and regulatory compliance [23]
Quality ControlMaintaining enantiomeric purity at scaleAdvanced analytical methods, in-process controlsCritical for product performance and compliance [7]

Economic considerations play a crucial role in industrial-scale production of aminophosphonic acids [20]. High production costs associated with raw materials, energy consumption, and specialized equipment can significantly impact commercial viability [20]. Large-scale operations require substantial investments in infrastructure, making process optimization and efficiency improvements essential for maintaining economic feasibility [20]. The development of continuous manufacturing processes, rather than batch production, represents one approach to improving economic performance through increased throughput and reduced labor costs [20].

Environmental impact represents an increasingly important consideration in industrial phosphonic acid production [23]. The generation of toxic byproducts during manufacturing processes poses regulatory challenges and environmental concerns [23]. Companies must invest in sustainable technologies and waste management strategies to mitigate these issues [23]. The development of greener synthesis routes, recycling of solvents and reagents, and implementation of energy-efficient processes are all important approaches to addressing environmental challenges [23].

Quality control presents particular challenges in the industrial-scale production of chiral compounds like (S)-(+)-1-aminoethylphosphonic acid [7]. Maintaining high enantiomeric purity throughout the manufacturing process requires sophisticated analytical methods and rigorous in-process controls [7]. Techniques such as polarimetry, nuclear magnetic resonance spectroscopy with chiral derivatizing agents, and high-performance liquid chromatography are essential for monitoring stereochemical purity [7]. The development of reliable, high-throughput analytical methods represents an ongoing challenge in industrial production [7].

Raw material considerations significantly impact industrial-scale production [11]. The availability, cost, and quality of starting materials can fluctuate due to market conditions and supply chain disruptions [11]. For aminotrimethylene phosphonic acid production, the careful control of reactant addition sequence and concentration has been shown to significantly impact product yield and quality [11]. For example, optimized processes involving sequential addition of ammonium chloride, phosphorous acid, and hydrochloric acid, followed by controlled addition of formaldehyde, have demonstrated improved yields and reduced byproduct formation compared to conventional methods [11].

XLogP3

-4.3

UNII

YV7Y1B14AP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-aminoethylphosphonic acid

Dates

Last modified: 08-15-2023

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